LY 116467

5-HT2B receptor functional selectivity valvulopathy risk

6-Methyl Pergolide is an essential tool compound for isolating D2 agonism from 5-HT2B agonism. Its N(6)-methyl group confers 5-HT2B antagonism, unlike pergolide's 5-HT2B agonism. Ideal for pharmacology, toxicology, and as an impurity reference standard.

Molecular Formula C17H22N2S
Molecular Weight 286.4 g/mol
Cat. No. B11930451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 116467
Molecular FormulaC17H22N2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC
InChIInChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3/t11-,14?,16-/m1/s1
InChIKeyHEZLHSNBFOCKCQ-YTXUZFAGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl Pergolide (CAS 57202-76-3): Dopaminergic Agonist and 5-HT2B/5-HT2A Antagonist


The compound (6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline, systematically known as 6-Methyl Pergolide (CAS 57202-76-3, synonym LY116467), is an ergoline-derived small molecule (C17H22N2S, MW 286.43) . It is structurally characterized by an N(6)-methyl substitution on the ergoline scaffold, distinguishing it from the clinically used N(6)-propyl derivative pergolide [1]. The compound exhibits dopaminergic receptor agonism and potent antagonism at 5-HT2A and 5-HT2B serotonin receptors in porcine cardiac valve tissue .

Why N(6)-Substitution Determines Functional Selectivity: 6-Methyl Pergolide Differentiation


Ergoline-based dopaminergic agents with differing N(6) alkyl substituents exhibit fundamentally distinct functional profiles at serotonin 5-HT2B receptors, precluding simple interchangeability among in-class compounds. The N(6)-propyl group of pergolide confers potent 5-HT2B agonism, a property mechanistically linked to valvular regurgitation observed clinically [1]. In contrast, replacement of the N(6)-propyl substituent with a methyl group, as in 6-Methyl Pergolide, converts 5-HT2B agonism to antagonism while preserving dopaminergic D2 receptor agonist efficacy [2]. This N(6)-dependent functional switch underscores that structurally similar ergolines cannot be substituted without altering pharmacological outcomes. The following quantitative evidence establishes the specific differentiation of 6-Methyl Pergolide relative to its N(6)-propyl comparator pergolide and other derivatives.

Quantitative Differentiation Evidence for 6-Methyl Pergolide (CAS 57202-76-3) Procurement


Functional Conversion from 5-HT2B Agonism to Antagonism via N(6)-Methyl Substitution

6-Methyl Pergolide exhibits functional antagonism at 5-HT2B receptors, whereas pergolide (N(6)-propyl comparator) produces potent agonism at the same receptor [1]. This functional conversion is directly attributable to the replacement of the N(6)-propyl group with an N(6)-methyl group [1]. The N(6)-unsubstituted derivative (N-despropyl pergolide) displays a distinct profile as a low-efficacy 5-HT2B partial agonist and 5-HT2A antagonist [2], further demonstrating the N(6)-substituent's critical role in determining receptor functional outcomes.

5-HT2B receptor functional selectivity valvulopathy risk

Preserved Dopaminergic D2 Agonist Efficacy Relative to Pergolide

Despite the functional switch at 5-HT2B receptors, 6-Methyl Pergolide retains agonist efficacy and potency comparable to pergolide at human dopamine D2 receptors [1]. This demonstrates that the N(6)-methyl substitution uncouples serotonergic 5-HT2B agonism from dopaminergic D2 agonism without compromising the latter pharmacological property.

D2 receptor dopamine agonist G-protein activation

Reduced In Vivo Potency in Lowering Brain DOPAC Levels Compared to Pergolide

In rat studies, 6-Methyl Pergolide (LY116467) was less potent than pergolide in lowering brain levels of 3,4-dihydroxyphenylacetic acid (DOPAC), the primary metabolite of dopamine [1]. The effective dose for 6-Methyl Pergolide to elevate serum corticosterone (3 mg/kg) was higher than the dose required for pergolide to produce comparable effects [1].

DOPAC dopamine turnover in vivo efficacy

N(6)-Unsubstituted Derivative Exhibits Distinct Partial Agonist Profile at 5-HT2B

The N(6)-unsubstituted derivative, N-despropyl pergolide (CAS 72821-91-1), acts as a low-efficacy 5-HT2B receptor partial agonist and a 5-HT2A receptor antagonist, differing from both the full agonism of pergolide and the antagonism of 6-Methyl Pergolide [1]. This compound also represents a key N-dealkylation impurity in pergolide synthesis and stability studies, with a distinct mass shift detectable by LC-MS [2].

N-despropyl pergolide 5-HT2B partial agonist structure-activity relationship

Distinct Physicochemical Properties Among Ergoline N(6)-Derivatives

The three ergoline derivatives exhibit distinct physicochemical properties that enable analytical differentiation and impact chromatographic behavior. 6-Methyl Pergolide (C17H22N2S, MW 286.43, predicted LogP 3.3-3.4, TPSA 44.3 Ų) [1][2] differs from pergolide (C19H26N2S, MW 314.49, N(6)-propyl) [3] and N-despropyl pergolide (C16H20N2S, MW 272.41, LogP 3.724, TPSA 27.82 Ų) [4] in molecular weight, LogP, and topological polar surface area. These differences have implications for analytical method development, impurity profiling, and membrane permeability predictions.

LogP molecular weight analytical differentiation

Recommended Scientific and Industrial Applications for 6-Methyl Pergolide (CAS 57202-76-3)


Pharmacological Dissection of 5-HT2B Receptor-Mediated Valvulopathy Mechanisms

6-Methyl Pergolide serves as a critical tool compound for isolating dopaminergic D2 agonism from 5-HT2B agonism in mechanistic studies. Unlike pergolide, which produces potent 5-HT2B agonism implicated in cardiac valvulopathy, 6-Methyl Pergolide acts as a 5-HT2B antagonist while preserving D2 agonist efficacy [1]. This functional uncoupling enables researchers to distinguish 5-HT2B-dependent effects from D2-dependent effects in cellular and tissue models. Procurement is indicated for academic and pharmaceutical laboratories investigating structure-toxicity relationships of ergoline derivatives and the molecular determinants of drug-induced valvular heart disease [1].

Analytical Reference Standard for Pergolide Impurity Profiling and Quality Control

6-Methyl Pergolide is an API-related impurity requiring targeted control in pergolide drug substance manufacturing due to its structural similarity to pergolide and potential to affect drug substance purity [1]. Its distinct molecular weight (286.43 vs. pergolide 314.49, Δ28 Da) and chromatographic properties [2] enable its use as a certified reference standard for HPLC and LC-MS method development, validation, and routine quality control testing. Procurement is indicated for pharmaceutical quality control laboratories, contract research organizations, and analytical method development groups involved in pergolide or ergoline-derivative analysis.

Structure-Activity Relationship Studies of Ergoline N(6)-Substituent Effects

The N(6)-substituent series comprising pergolide (N(6)-propyl), 6-Methyl Pergolide (N(6)-methyl), and N-despropyl pergolide (N(6)-unsubstituted) provides a functionally graded set of compounds with distinct 5-HT2B receptor profiles: agonism → antagonism → partial agonism, respectively [1]. 6-Methyl Pergolide is an essential component of this SAR series, enabling researchers to systematically probe the relationship between N(6)-alkyl chain length and receptor functional selectivity. Procurement is indicated for medicinal chemistry groups investigating ergoline-based ligands, computational chemists developing pharmacophore models of 5-HT2B receptor interactions, and academic laboratories studying the molecular pharmacology of ergot derivatives [2].

In Vivo Dopaminergic Pharmacology with Attenuated 5-HT2B Activity

In rat models, 6-Methyl Pergolide (LY116467) produces dopaminergic effects including elevation of serum corticosterone at 3 mg/kg doses and reduction of brain DOPAC levels, though with reduced potency relative to pergolide [1]. The effect on corticosterone is prevented by spiperone pretreatment, confirming dopaminergic receptor mediation [1]. Researchers requiring in vivo dopaminergic activation without concomitant 5-HT2B agonism should select 6-Methyl Pergolide over pergolide, with appropriate upward dose adjustment to account for the reduced potency observed in preclinical models [1]. Procurement is indicated for neuroscience laboratories conducting behavioral pharmacology or neuroendocrine studies where 5-HT2B agonism represents an experimental confound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 116467

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.